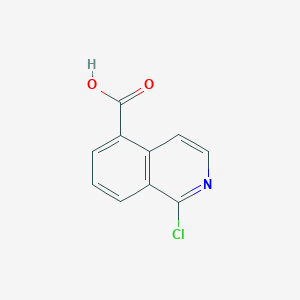

Ácido 1-cloroisoquinolina-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

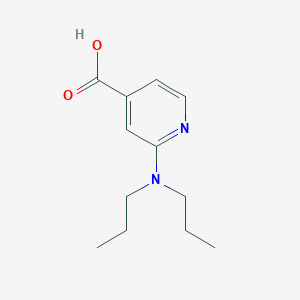

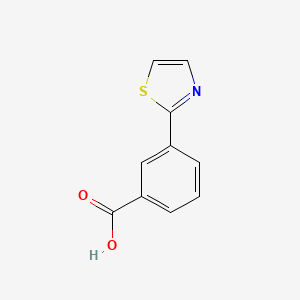

1-Chloroisoquinoline-5-carboxylic acid is a chlorinated isoquinoline derivative with a carboxylic acid functional group at the fifth position. This compound is of interest due to its potential as a building block in the synthesis of various pharmacologically active molecules. The presence of the chlorine atom and the carboxylic acid moiety allows for further functionalization and the formation of diverse chemical structures.

Synthesis Analysis

The synthesis of chlorinated isoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 1-chloro-3-carboxy-4-methylisoquinoline and related compounds has been described, which involves the formation of dialkylaminoalkylic amides . Another method for synthesizing chlorinated quinoline carboxylic acids involves the Sandmeyer reaction, where an amino group is replaced by chlorine or bromine . Although these methods do not directly describe the synthesis of 1-chloroisoquinoline-5-carboxylic acid, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of chlorinated isoquinoline derivatives can be complex, as seen in the crystal structure of a complex formed between triphenyltin chloride and isoquinoline-1-carboxylic acid . The structure exhibits a trigonal bipyramidal geometry around the tin atom, indicating the potential for diverse molecular geometries in chlorinated isoquinoline compounds. While this does not directly pertain to 1-chloroisoquinoline-5-carboxylic acid, it suggests that the molecular structure of chlorinated isoquinolines can significantly vary depending on the substituents and the nature of the complex formed.

Chemical Reactions Analysis

Chlorinated isoquinoline carboxylic acids can undergo various chemical reactions due to their reactive sites. For example, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids react with aminopyridines to form pyridylamides . This indicates that the chloro and carboxylic acid groups in such compounds are reactive and can be used to synthesize a wide range of derivatives. The chemical reactivity of 1-chloroisoquinoline-5-carboxylic acid would likely follow similar patterns, allowing for the formation of amide bonds and other derivatives through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated isoquinoline carboxylic acids are influenced by their functional groups. The presence of a chlorine atom can affect the electron distribution within the molecule, potentially altering its reactivity, while the carboxylic acid group can engage in hydrogen bonding and ionization, impacting solubility and acidity. Although specific data on 1-chloroisoquinoline-5-carboxylic acid is not provided, related compounds exhibit solubility in polar solvents and can form salts and esters due to the acidic nature of the carboxylic acid group .

Aplicaciones Científicas De Investigación

Síntesis Asimétrica

El ácido 1-cloroisoquinolina-5-carboxílico se ha utilizado en una reacción de homoacoplamiento para producir bis-isoquinolina. Los enantiómeros producidos pueden servir como ligandos quirales para la síntesis asimétrica, lo cual es crucial para crear compuestos con propiedades específicas deseadas .

Actividad Antiproliferativa

Este compuesto se utiliza en la preparación de nuevos derivados de aminoisoquinolinilurea, que han mostrado actividad antiproliferativa contra líneas celulares de melanoma. Esto sugiere aplicaciones potenciales en la investigación y el tratamiento del cáncer .

Safety and Hazards

The safety information for 1-Chloroisoquinoline-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

1-Chloroisoquinoline-5-carboxylic acid is a heterocyclic organic compound that belongs to the family of isoquinoline carboxylic acids. Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . .

Mode of Action

. This suggests that the carboxylic acid group in 1-Chloroisoquinoline-5-carboxylic acid may play a crucial role in its interaction with its targets.

Biochemical Pathways

Isoquinolines are known to affect a variety of biochemical pathways due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs . .

Result of Action

, suggesting that 1-Chloroisoquinoline-5-carboxylic acid may have significant molecular and cellular effects.

Propiedades

IUPAC Name |

1-chloroisoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTGRZFORDXMSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611280 |

Source

|

| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223671-71-4 |

Source

|

| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)